(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a pyrrolo[2,3-b]pyridine moiety, and a propanoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Attachment of the Propanoic Acid Group: This step involves the use of esterification or amidation reactions to attach the propanoic acid group to the pyrrolo[2,3-b]pyridine core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using reagents like halogens, amines, or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility allows for its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C10H12ClN3O2 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrrolo[2,3-b]pyridin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11N3O2.ClH/c11-8(10(14)15)6-13-5-3-7-2-1-4-12-9(7)13;/h1-5,8H,6,11H2,(H,14,15);1H/t8-;/m0./s1 |
InChI Key |
KZPXVDUJDVDTEQ-QRPNPIFTSA-N |
Isomeric SMILES |
C1=CC2=C(N=C1)N(C=C2)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.